molecular formula C8H7NO4 B118090 N-Formamidosalicylic acid CAS No. 104786-99-4

N-Formamidosalicylic acid

Cat. No.: B118090
CAS No.: 104786-99-4
M. Wt: 181.15 g/mol
InChI Key: QGAYHKZPLHBHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formamidosalicylic acid is a derivative of salicylic acid, which is widely known for its applications in medicine and industry. This compound is characterized by the presence of a formamide group attached to the salicylic acid structure. It is a significant intermediate in the synthesis of various biologically active compounds, including antibiotics like antimycin A .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formamidosalicylic acid can be synthesized through the formylation of salicylic acid derivatives. One common method involves the reaction of salicylic acid with formamide in the presence of a catalyst such as sulfuric acid or silica gel . The reaction typically occurs under reflux conditions, with temperatures around 65°C, and yields high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, utilizing eco-friendly solvents and recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Formamidosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Formamidosalicylic acid is unique due to its formamide group, which imparts distinct chemical properties and reactivity compared to its parent compound, salicylic acid. This structural modification enhances its utility in synthesizing biologically active molecules, particularly antibiotics like antimycin A .

Properties

IUPAC Name

5-formamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-9-5-1-2-7(11)6(3-5)8(12)13/h1-4,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYHKZPLHBHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146737
Record name N-Formamidosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104786-99-4
Record name N-Formamidosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formamidosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is N-Formyl-5-aminosalicylic acid formed in the body?

A1: Research suggests that N-Formyl-5-aminosalicylic acid (also known as N-Formamidosalicylic acid) is a metabolite of the drug 5-aminosalicylic acid (5-ASA). It's formed through a process involving formamidase enzymes. Studies have shown that in rat liver homogenate, the presence of 5-ASA and N-formyl-L-kynurenine led to the formation of N-Formyl-5-ASA. This points to the potential role of formamidase in the in vivo formation of this metabolite. []

Q2: Can we quantify N-Formyl-5-aminosalicylic acid in biological samples, and what other metabolites of 5-ASA are found alongside it?

A2: Yes, a high-performance liquid chromatography (HPLC) assay has been developed for the quantification of N-Formyl-5-aminosalicylic acid in biological fluids like plasma. [] This method also allows for the simultaneous measurement of other 5-ASA metabolites, including N-β-D-glucopyranosyl-5-ASA, N-acetyl-5-ASA, and N-butyryl-5-ASA. These findings highlight the metabolic pathways of 5-ASA and the importance of understanding the roles of its various metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.